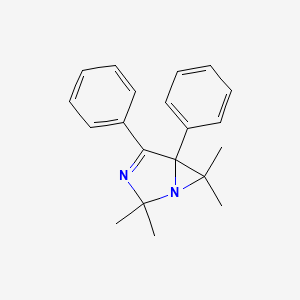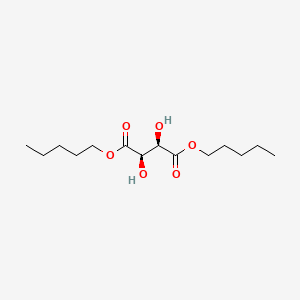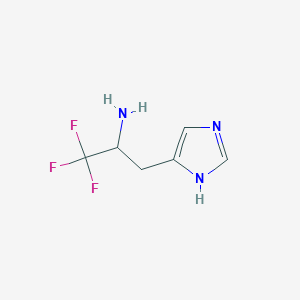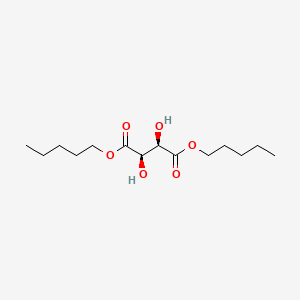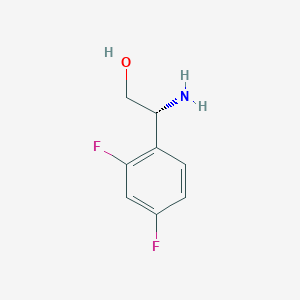
Triethyl cyclopenta(b)(1,4)benzothiazine-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl cyclopenta(b)(1,4)benzothiazine-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C20H19NO6S It is characterized by a fused ring structure that includes a benzothiazine core, which is a bicyclic system containing both benzene and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl cyclopenta(b)(1,4)benzothiazine-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of a precursor molecule containing both benzene and thiazine moieties. The reaction conditions often require a strong acid or base to facilitate the cyclization process.
Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced through a cycloaddition reaction, where a suitable diene reacts with the benzothiazine core under controlled temperature and pressure conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups present in the molecule. This is achieved by reacting the intermediate compound with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Triethyl cyclopenta(b)(1,4)benzothiazine-1,2,3-tricarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium
Properties
CAS No. |
51666-81-0 |
|---|---|
Molecular Formula |
C20H19NO6S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
triethyl cyclopenta[b][1,4]benzothiazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H19NO6S/c1-4-25-18(22)13-14(19(23)26-5-2)16-17(15(13)20(24)27-6-3)28-12-10-8-7-9-11(12)21-16/h7-10H,4-6H2,1-3H3 |
InChI Key |
XRAOJMDRIJIJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC3=CC=CC=C3SC2=C1C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


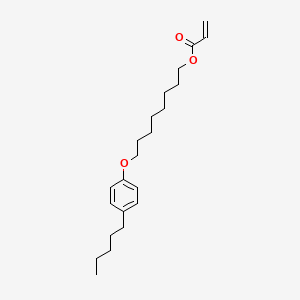
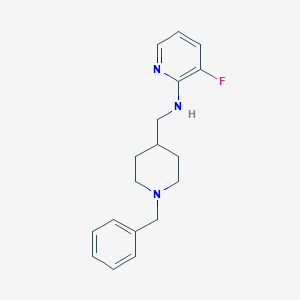
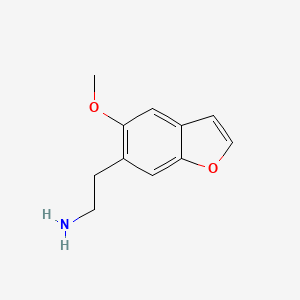

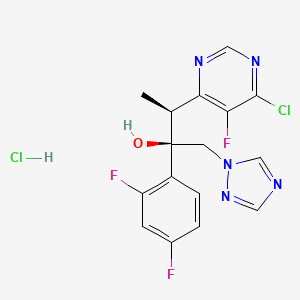
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
